{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide
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Overview
Description
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide is a complex organic molecule with a unique structure that combines multiple aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide typically involves multi-step organic synthesis. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reagents and catalysts, such as sodium borohydride or lithium aluminum hydride, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce imine groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the imine group would yield an amine, while oxidation might produce a ketone or aldehyde .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity makes it a candidate for drug development. It could be investigated for its effects on various biological targets, including enzymes and receptors .
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including docking and molecular dynamics simulations, can provide insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-((4-Chlorophenyl)aminomethyl)-6-methoxyphenol
Uniqueness
The uniqueness of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-(2-phenylethyl)carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C29H27N5O3 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H27N5O3/c1-19-7-6-16-33-26(19)32-27-24(29(33)36)17-23(28(35)31-15-14-20-8-4-3-5-9-20)25(30)34(27)18-21-10-12-22(37-2)13-11-21/h3-13,16-17,30H,14-15,18H2,1-2H3,(H,31,35) |
InChI Key |
FQAXZMUWVWRSME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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